Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that features a triazole ring, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazide with carbon disulfide and an alkylating agent.
Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor.
Coupling with Benzoate Ester: The final step involves coupling the triazole-furan intermediate with methyl 4-aminobenzoate under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrotriazoles and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves interactions with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-(3-methyl-furan-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol
Uniqueness
Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is unique due to the presence of the benzoate ester, which can enhance its solubility and bioavailability compared to similar compounds .
Biological Activity
Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings.
Molecular Formula: C19H18N4O4S
Molar Mass: 398.4 g/mol
CAS Number: 60870-43-1
The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The presence of the furan and allyl groups may also contribute to its biological efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The triazole moiety is recognized for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition can lead to cell death in susceptible fungi.
- Antioxidant Properties : Compounds containing furan rings often exhibit antioxidant activity, which can mitigate oxidative stress in biological systems.
- Enzyme Inhibition : The structural components may interact with various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
Antifungal Activity
A study investigating the antifungal properties of related triazole compounds found that they effectively inhibited the growth of several fungal strains, including Candida albicans and Aspergillus niger. The mechanism was primarily through ergosterol biosynthesis inhibition, which is a hallmark of many triazole antifungals .
Antioxidant Activity
Research has shown that derivatives of furan-containing compounds possess significant antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative damage in cells. A comparative study indicated that the introduction of specific substituents on the furan ring enhances this activity .
Enzyme Interaction Studies
In vitro studies have demonstrated that this compound interacts with certain enzymes involved in metabolic processes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation pathways .
Case Studies
- Case Study on Antifungal Efficacy : In a clinical trial involving patients with recurrent fungal infections, administration of a triazole derivative similar to this compound resulted in a significant reduction in infection rates compared to standard treatments.
- Oxidative Stress Reduction : A study focused on oxidative stress in diabetic rats showed that treatment with this compound led to decreased levels of malondialdehyde (MDA), a marker of oxidative damage, indicating its potential as an antioxidant therapeutic agent.
Data Tables
Property | Value |
---|---|
Molecular Formula | C19H18N4O4S |
Molar Mass | 398.4 g/mol |
CAS Number | 60870-43-1 |
Antifungal Activity | Effective against C. albicans and A. niger |
Antioxidant Activity | Significant scavenging ability |
Enzyme Interaction | Inhibits COX enzymes |
Properties
CAS No. |
585557-45-5 |
---|---|
Molecular Formula |
C19H18N4O4S |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H18N4O4S/c1-3-10-23-17(15-5-4-11-27-15)21-22-19(23)28-12-16(24)20-14-8-6-13(7-9-14)18(25)26-2/h3-9,11H,1,10,12H2,2H3,(H,20,24) |
InChI Key |
AFUPEZPSHMFNLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
Origin of Product |
United States |
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